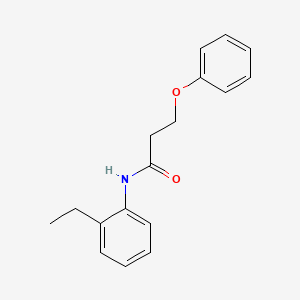![molecular formula C22H33N5O B5612109 ({5-[1-(4-isobutylbenzoyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5612109.png)
({5-[1-(4-isobutylbenzoyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including the formation of key intermediates and the use of specific reagents and catalysts. For compounds similar to the one , synthesis might involve nucleophilic aromatic substitution, cyclization reactions, and the introduction of specific functional groups through tailored synthetic routes. For instance, the synthesis of related pyrrolo[2,1-c][1,4]benzoxazepines involved nucleophilic aromatic fluoride displacement-cyclization, starting from key intermediates like 1-[(2-fluorophenyl)phenylmethyl]pyrrole (Kapples & Effland, 1993).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their reactivity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are essential for elucidating the structure. The molecular structures of similar compounds have been investigated using X-ray crystallography, revealing insights into their geometry, bond lengths, and angles, and how these structural features influence their properties and reactivity (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of a compound is determined by its functional groups and molecular structure. The compound , with its triazole and piperidine components, might engage in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of a triazole ring, for example, could facilitate interactions with various nucleophiles and electrophiles, leading to a wide range of derivatives with potentially diverse biological and chemical properties.
Physical Properties Analysis
The physical properties of organic compounds, including melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry play a significant role in determining these properties. For example, the crystalline structure and solubility of related compounds have been extensively studied, providing insights into how structural variations impact these physical properties (Karczmarzyk & Malinka, 2004).
Mechanism of Action
Future Directions
Piperidine derivatives continue to be a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions may involve the development of new synthetic methods and the discovery of new therapeutic applications for these compounds.
properties
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[4-(2-methylpropyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O/c1-16(2)13-17-8-10-18(11-9-17)22(28)27-12-6-7-19(14-27)21-24-23-20(26(21)5)15-25(3)4/h8-11,16,19H,6-7,12-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWJEGZOQPQHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5612052.png)
![2-(3-methoxybenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612060.png)


![2-[(4-nitrophenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5612070.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5612080.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5612098.png)
![4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5612115.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5612118.png)
![2-propoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5612124.png)
![4-[(cyclopropylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5612131.png)